(5-Bromo-4-methoxy-2-pyridyl)methanamine
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Overview
Description
(5-Bromo-4-methoxy-2-pyridyl)methanamine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5-position, a methoxy group at the 4-position, and a methanamine group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-4-methoxy-2-pyridyl)methanamine typically involves the following steps:
Bromination: The starting material, 4-methoxy-2-pyridine, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Methanamine Introduction: The brominated intermediate is then reacted with a suitable amine source, such as methanamine, under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-4-methoxy-2-pyridyl)methanamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.
Metalation: The pyridine ring can be metalated using strong bases like butyl lithium or sodium amide, leading to the formation of organometallic compounds.
Nucleophilic Aromatic Substitution: The electron-deficient pyridine ring can undergo nucleophilic aromatic substitution reactions, where the bromine atom serves as the leaving group and is replaced by a nucleophile.
Cross-Coupling Reactions: The bromine atom can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Stille coupling, enabling the synthesis of more complex molecules.
Reductive Reactions: The bromine atom can be selectively reduced to introduce a hydrogen atom or another functional group using reducing agents like lithium aluminum hydride or hydrogen gas over a metal catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Amines, alcohols, thiols; basic conditions.
Metalation: Butyl lithium, sodium amide; low temperatures.
Nucleophilic Aromatic Substitution: Nucleophiles such as amines or thiols; polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, or organostannanes; inert atmosphere.
Reductive Reactions: Lithium aluminum hydride, hydrogen gas; metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a
Properties
Molecular Formula |
C7H9BrN2O |
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Molecular Weight |
217.06 g/mol |
IUPAC Name |
(5-bromo-4-methoxypyridin-2-yl)methanamine |
InChI |
InChI=1S/C7H9BrN2O/c1-11-7-2-5(3-9)10-4-6(7)8/h2,4H,3,9H2,1H3 |
InChI Key |
FVPYJMNKGSSHEI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=NC(=C1)CN)Br |
Origin of Product |
United States |
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